

Introduction: The Strategic Importance of a Versatile Chemical Scaffold

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Compound of Interest

Compound Name: *1-Boc-4-(Aminomethyl)piperidine hydrochloride*

Cat. No.: *B1333995*

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In the landscape of modern medicinal chemistry and drug discovery, the rational design of molecules hinges on the availability of versatile, high-purity building blocks. **1-Boc-4-(aminomethyl)piperidine hydrochloride** is a paramount example of such a scaffold. Its structure, which combines a piperidine ring with a primary amine shielded by a tert-butyloxycarbonyl (Boc) group and a reactive aminomethyl side chain, offers a unique trifecta of chemical utility.^[1] The Boc group provides a robust and selectively cleavable protecting group, essential for orchestrating multi-step syntheses.^[1] The piperidine core is a prevalent motif in numerous biologically active compounds, often enhancing solubility and influencing receptor binding, while the aminomethyl group serves as a key handle for derivatization.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of **1-Boc-4-(aminomethyl)piperidine hydrochloride**. We will delve into its fundamental properties, synthesis, analytical validation, strategic applications, and safe handling protocols, offering field-proven insights to empower its effective use in the laboratory.

Section 1: Core Physicochemical and Structural Identity

A precise understanding of a compound's physical and chemical properties is the foundation of its successful application. The hydrochloride salt form of 1-Boc-4-(aminomethyl)piperidine generally offers improved stability and handling characteristics compared to its free base.

Chemical Structure

The structure features a piperidine ring where the ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group. A methylene bridge connects a primary amine to the 4-position of the ring.

Caption: Structure of **1-Boc-4-(aminomethyl)piperidine Hydrochloride**.

Key Properties and Identifiers

The following table summarizes essential data for this compound. Note that multiple CAS numbers may be cited in literature and by suppliers for the hydrochloride salt.

Property	Value	Source(s)
CAS Number	135632-53-0; 1049727-98-1; 359629-16-6	[2] [3] [4]
Molecular Formula	C ₁₁ H ₂₃ ClN ₂ O ₂	[5]
Molecular Weight	250.76 g/mol	[5]
IUPAC Name	tert-butyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride	[5]
Appearance	White to off-white solid or powder	[1]
Solubility	Soluble in water, methanol, and chloroform	[6] [7]
InChIKey	DSXFEYYTYBXYMB-UHFFFAOYSA-N	[5]
SMILES	CC(C)(C)OC(=O)N1CCC(CC1)CN.Cl	[5]

Section 2: Synthesis and Purification Strategies

The synthesis of **1-Boc-4-(aminomethyl)piperidine hydrochloride** is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common conceptual pathway involves the protection of a piperidine precursor followed by functional group transformation.

Synthetic Workflow Rationale

A representative synthetic approach starts with a commercially available piperidine derivative, such as 4-piperidinecarboxamide.

- **Boc Protection:** The secondary amine of the piperidine ring is first protected using di-tert-butyl dicarbonate (Boc₂O). This step is crucial as it deactivates the ring nitrogen, preventing it from interfering in subsequent reactions. The choice of a base, like triethylamine, is critical to neutralize the acid byproduct and drive the reaction to completion.[8]
- **Amide to Amine Reduction:** The carboxamide group is then reduced to a primary amine. This transformation is typically achieved using a powerful reducing agent like lithium aluminum hydride (LAH) or through a Hoffman rearrangement, which involves treating the amide with bromine in a sodium hydroxide solution.[8] The Hoffman rearrangement is often preferred in industrial settings as it avoids the hazards associated with metal hydrides.
- **Salt Formation:** Finally, the resulting Boc-protected aminomethyl piperidine (the free base) is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the stable hydrochloride salt. This step not only converts the compound into a more manageable solid but also serves as a final purification step.



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Caption: Conceptual workflow for the synthesis of the target compound.

Purification Insights

Purification is paramount to ensure the final product is suitable for sensitive downstream applications.

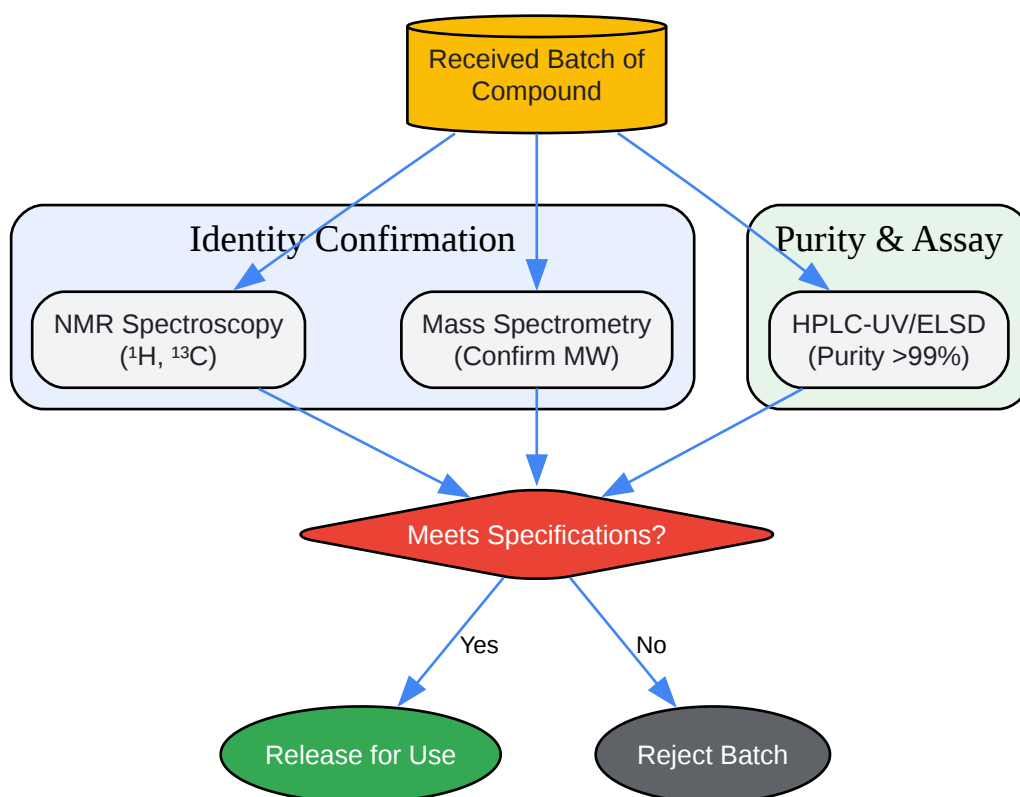
- **Crystallization:** The final salt formation step is an effective method of purification. Careful selection of the solvent system can selectively precipitate the desired hydrochloride salt, leaving many impurities behind in the solution.
- **Chromatography:** For removing closely related impurities, column chromatography of the free-base intermediate on silica gel may be necessary before the final salt formation.

Section 3: Analytical Characterization for Quality Assurance

Verifying the identity, purity, and integrity of **1-Boc-4-(aminomethyl)piperidine hydrochloride** is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Recommended Analytical Techniques

- **High-Performance Liquid Chromatography (HPLC):** HPLC is the workhorse for purity assessment.^[9] It excels at separating the main compound from starting materials, byproducts, and degradation products. A reversed-phase C18 column is typically effective.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are indispensable for structural confirmation. The spectra provide a unique fingerprint, confirming the presence of the Boc group, the piperidine ring protons, and the aminomethyl group, and their respective chemical environments.
- **Mass Spectrometry (MS):** MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique that will show the molecular ion for the free base.



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Caption: A typical quality control workflow for analytical validation.

Experimental Protocol: HPLC Purity Determination

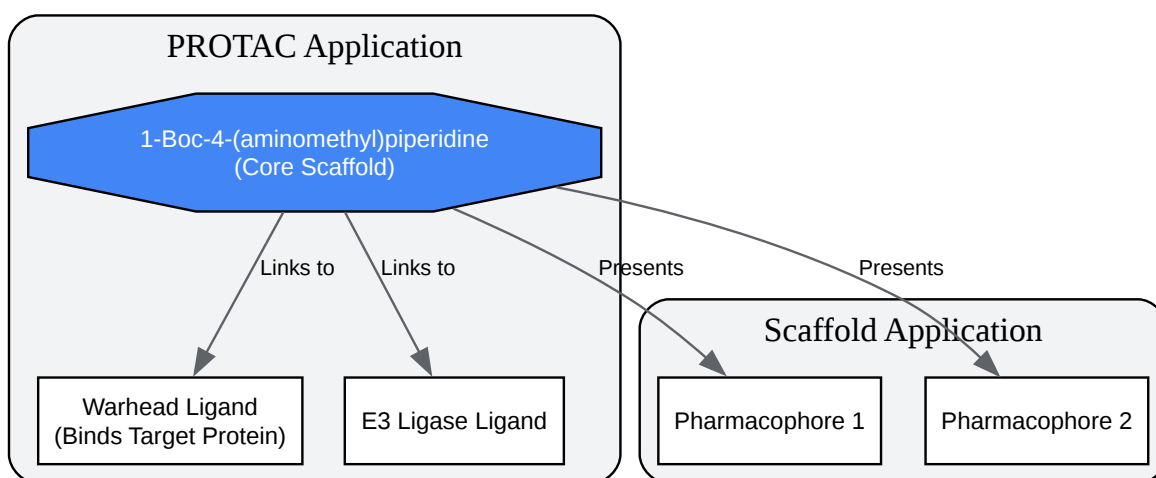
This protocol provides a robust starting point for method development to assess the purity of **1-Boc-4-(aminomethyl)piperidine hydrochloride**.^[9]

Step	Procedure	Rationale
1. Mobile Phase Prep	A: 0.1% Trifluoroacetic Acid (TFA) in Water. B: 0.1% TFA in Acetonitrile.	TFA acts as an ion-pairing agent to improve peak shape for the amine. The water/acetonitrile gradient allows for the elution of compounds with varying polarities.
2. Sample Prep	Accurately weigh and dissolve ~1 mg of the compound in 1 mL of Mobile Phase A.	Dissolving in the initial mobile phase composition ensures compatibility and sharp peak injection.
3. HPLC Conditions	Column: C18, 4.6 x 150 mm, 5 μ m. Flow Rate: 1.0 mL/min. Detector: UV at 210 nm. Injection Vol.: 10 μ L.	Standard reversed-phase conditions. 210 nm is used to detect the carbamate chromophore.
4. Gradient Elution	0-2 min: 5% B. 2-15 min: 5% to 95% B. 15-18 min: 95% B. 18-20 min: 95% to 5% B. 20-25 min: 5% B.	The gradient ensures that both polar and non-polar impurities are effectively separated and eluted from the column.
5. Data Analysis	Integrate all peaks. Calculate purity using the area percent method: $(\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$.	This provides a quantitative measure of the main component relative to any detected impurities. Purity levels of >99% are often required for drug development. [2]

Section 4: Applications in Drug Discovery and Development

The utility of **1-Boc-4-(aminomethyl)piperidine hydrochloride** stems from its role as a bifunctional linker and scaffold, enabling the synthesis of complex, high-value molecules.[\[2\]](#)

- **Scaffold for Novel Therapeutics:** It serves as a foundational piece in creating new chemical entities. It has been used as a precursor in the synthesis of Kinesin spindle protein inhibitors (potential anticancer agents), G-protein coupled receptor GPR119 agonists (antidiabetic potential), and Pim-1 kinase inhibitors.[10]
- **Linker in PROTACs:** In the cutting-edge field of targeted protein degradation, this molecule is employed as a linker component in Proteolysis Targeting Chimeras (PROTACs).[11][12] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[11] The piperidine moiety can provide optimal spacing and conformational rigidity to the linker, which is critical for forming an effective ternary complex.
- **Peptide and Bioconjugate Chemistry:** The aminomethyl group provides a nucleophilic site for conjugation to peptides or other biomolecules, while the piperidine ring can improve the pharmacokinetic properties of the resulting conjugate.[2]



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Caption: Role as a versatile linker in PROTACs and a scaffold in drug design.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for user safety and to maintain the integrity of the compound.

- Hazard Identification: This compound is classified as a skin and eye irritant.[4][13] It may cause respiratory irritation. Always consult the latest Safety Data Sheet (SDS) before handling.
- Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[4][13] All handling should be performed in a well-ventilated area or a chemical fume hood.[13]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][13] It is often recommended to store at 4°C for long-term stability.[14]
- In Case of Exposure:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4][13]
 - Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[3]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]

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